Dimpropyridaz

Description

BenchChem offers high-quality Dimpropyridaz suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimpropyridaz including the price, delivery time, and more detailed information at info@benchchem.com.

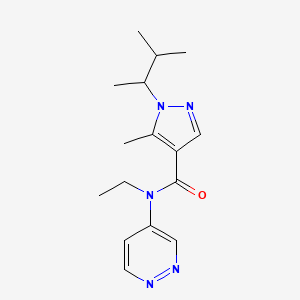

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O/c1-6-20(14-7-8-17-18-9-14)16(22)15-10-19-21(13(15)5)12(4)11(2)3/h7-12H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPGZXOPMRKAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CN=NC=C1)C(=O)C2=C(N(N=C2)C(C)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894943 | |

| Record name | 1-(1,2-Dimethylpropyl)-N-ethyl-5-methyl-N-4-pyridazinyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403615-77-9 | |

| Record name | Dimpropyridaz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403615779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,2-Dimethylpropyl)-N-ethyl-5-methyl-N-4-pyridazinyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMPROPYRIDAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7FZA9BA57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Dimpropyridaz

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimpropyridaz is a novel insecticide belonging to the pyrazole (B372694) carboxamide class of chemicals. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed synthesis pathway. The information presented is intended for researchers, scientists, and professionals involved in drug development and pest management.

Chemical Structure and Identity

Dimpropyridaz, developed by BASF, is a potent insecticide effective against a range of sucking insect pests.[1] Its chemical structure is characterized by a pyrazole ring linked to a pyridazine (B1198779) moiety through a carboxamide bridge.

Chemical Structure:

IUPAC Name: N-Ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide[2]

CAS Number: 1403615-77-9[2]

Molecular Formula: C₁₆H₂₃N₅O[2]

Molecular Weight: 301.39 g/mol [2]

Physicochemical Properties

A summary of the key physicochemical properties of Dimpropyridaz is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Physical State | Light beige, odorless powder | [1] |

| Melting Point | 88 °C | [1] |

| Boiling Point | 490.2 ± 45.0 °C (predicted) | |

| Density | 1.15 ± 0.1 g/cm³ (predicted) | |

| Water Solubility | 34.6 g/L (pH not specified) | [1] |

| Solubility in Organic Solvents | Very soluble in methanol, acetone, and 1,2-dichloroethane (B1671644) (>250 g/L); Soluble in p-xylene (B151628) and ethyl acetate (B1210297) (67-80 g/L); Sparingly soluble in n-heptane (<10 g/L) | [1] |

| log P (n-octanol/water) | 1.1 (at pH 5.8) | [1] |

| Vapor Pressure | 8.7 x 10⁻⁶ Pa (at 20 °C) | [1] |

| pKa | Not reported | [1] |

Synthesis Pathway

The synthesis of Dimpropyridaz is a multi-step process that begins with the formation of a pyrazole derivative, followed by amide coupling. The general pathway is outlined below.

Caption: Synthesis pathway of Dimpropyridaz.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Dimpropyridaz, based on established chemical principles and patent literature.

Synthesis of 1-(3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Step 1: Formation of 3-Methyl-2-butanone Hydrazone

-

Reagents: 3-Methyl-2-butanone, Hydrazine hydrate.

-

Procedure: To a solution of 3-methyl-2-butanone in ethanol (B145695), an equimolar amount of hydrazine hydrate is added dropwise at room temperature. The mixture is stirred for 2-4 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

Step 2: Cyclization to form Ethyl 1-(3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

-

Reagents: 3-Methyl-2-butanone hydrazone, Ethyl 2-formyl-3-oxobutanoate (or a suitable equivalent), acid catalyst (e.g., acetic acid).

-

Procedure: The crude 3-methyl-2-butanone hydrazone is dissolved in a suitable solvent such as ethanol or acetic acid. Ethyl 2-formyl-3-oxobutanoate is added to the solution, and the mixture is refluxed for 6-8 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated to give the crude pyrazole ester. Purification can be achieved by column chromatography on silica (B1680970) gel.

Step 3: Hydrolysis to 1-(3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

-

Reagents: Ethyl 1-(3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylate, Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl).

-

Procedure: The pyrazole ester is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide solution is added, and the mixture is heated to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to afford the desired carboxylic acid.

Synthesis of Dimpropyridaz

Step 4: Formation of 1-(3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carbonyl chloride

-

Reagents: 1-(3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid, Thionyl chloride (SOCl₂).

-

Procedure: The carboxylic acid is suspended in an inert solvent like dichloromethane (B109758) or toluene. Thionyl chloride (in excess) is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is then stirred at room temperature or gently heated to 40-50 °C for 2-3 hours until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

Step 5: Amide Coupling to form Dimpropyridaz

-

Reagents: 1-(3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carbonyl chloride, N-Ethyl-4-pyridazinamine, a base (e.g., triethylamine (B128534) or pyridine).

-

Procedure: N-Ethyl-4-pyridazinamine is dissolved in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran. A base, such as triethylamine, is added to the solution. The crude acid chloride, dissolved in the same solvent, is then added dropwise to the amine solution at 0 °C. The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC). The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to yield Dimpropyridaz.

Mechanism of Action

Dimpropyridaz acts as a pro-insecticide.[1] Within the target insect, it is metabolized into its active form. This active metabolite disrupts the function of the chordotonal organs, which are sensory organs in insects responsible for hearing, balance, and spatial orientation.[1] Specifically, it inhibits the firing of chordotonal organ neurons by blocking signaling upstream of the Transient Receptor Potential Vanilloid (TRPV) channels. This disruption of mechanosensory signal transduction leads to a loss of coordination, cessation of feeding, and ultimately, the death of the insect.[1]

Caption: Mechanism of action of Dimpropyridaz.

References

In-Depth Technical Guide to the Physicochemical Properties of Dimpropyridaz

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Dimpropyridaz, a novel insecticide. The information is curated for researchers, scientists, and professionals involved in drug development and crop protection. This document details the compound's chemical identity, physical characteristics, and stability, supported by experimental methodologies and visual diagrams to elucidate key pathways and workflows.

Chemical Identity and Nomenclature

Dimpropyridaz is a synthetic insecticide belonging to the pyrazolecarboxamide chemical class.[1] It is the first and sole representative of the Insecticide Resistance Action Committee (IRAC) Group 36.[2]

| Identifier | Value |

| Common Name | Dimpropyridaz |

| IUPAC Name | N-ethyl-5-methyl-1-[(2RS)-3-methylbutan-2-yl]-N-(pyridazin-4-yl)-1H-pyrazole-4-carboxamide[3] |

| CAS Number | 1403615-77-9[3] |

| Molecular Formula | C₁₆H₂₃N₅O[3] |

| Molecular Weight | 301.39 g/mol [3] |

| Canonical SMILES | CCN(C1=CN=NC=C1)C(=O)C2=C(N(N=C2)C(C)C(C)C)C |

| InChI Key | NQPGZXOPMRKAGJ-UHFFFAOYSA-N[4] |

Physicochemical Properties

The physicochemical properties of Dimpropyridaz are crucial for understanding its environmental fate, bioavailability, and formulation development. The data presented below is based on studies conducted on the technical grade or purified active ingredient.

| Property | Value | Purity/Conditions |

| Physical Form | Powder[3] | Technical Active (95.3%) |

| Color | Light brown / Light beige[3] | Technical Active (95.3%) |

| Odor | Odorless[3] | - |

| Melting Point | 81.9 °C[3] | Technical Active (95.3%) |

| 88 °C[3] | Purified Active Ingredient (99.7%) | |

| Boiling Point | Not specified (decomposition may occur at higher temperatures) | - |

| Vapor Pressure | 8.7 x 10⁻⁶ Pa[3] | at 20°C |

| Water Solubility | 34.6 g/L[3] | pH independent |

| 28.7 g/L[1] | at 20°C, pH 7 | |

| n-Octanol/Water Partition Coefficient (log P) | 1.1[3] | at 20°C, pH 5.8 |

| Dissociation Constant (pKa) | Not reported[3] | - |

Solubility in Organic Solvents

Dimpropyridaz exhibits varying degrees of solubility in different organic solvents, which is a critical factor for formulation and analytical method development.

| Solvent | Solubility (g/L) | Temperature |

| Methanol | >250[3] | 20°C |

| Acetone | >250[3] | 20°C |

| 1,2-Dichloroethane | >250[3] | 20°C |

| p-Xylene | 67 - 80[3] | 20°C |

| Ethyl Acetate | 67 - 80[3] | 20°C |

| n-Heptane | <10[3] | 20°C |

Stability

The stability of Dimpropyridaz under various conditions is essential for determining its shelf-life and persistence.

| Condition | Stability |

| Thermal Stability | Good stability after accelerated storage at 54°C for 2 weeks.[3] Stable at room temperature if no decomposition is observed below 150°C.[5] |

| Storage Stability | Expected to remain stable for at least 2 years under normal storage conditions.[3] |

| Flammability | Not flammable.[3] |

| Explosive Properties | Not explosive.[3] |

| Oxidizing Properties | Not oxidizing.[3] |

Experimental Protocols

The determination of physicochemical properties for regulatory submission typically follows internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Melting Point (OECD Guideline 102)

The melting point is determined to identify the substance and obtain an indication of its purity.

-

Principle: The temperature at which the phase transition from solid to liquid occurs at atmospheric pressure is measured.[6]

-

Apparatus: A capillary tube apparatus with a heated metal block or liquid bath, or a Differential Scanning Calorimetry (DSC) instrument is used.[7][8]

-

Procedure (Capillary Method):

-

A small amount of the finely powdered, dry test substance is packed into a capillary tube.

-

The tube is placed in the heating block/bath.

-

The temperature is raised at a controlled rate.

-

The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded to define the melting range.[9]

-

Vapor Pressure (OECD Guideline 104)

Vapor pressure data is critical for assessing the volatility of a substance.

-

Principle: This guideline describes several methods, including the dynamic method, static method, and effusion method, to determine the saturation pressure of a substance above its solid or liquid phase.[10]

-

Apparatus: A system for introducing the sample, controlling the temperature, and measuring the pressure is required. For the static method, this involves a sample container, a pressure measuring device, and a thermostat.

-

Procedure (Static Method):

-

A sample of the substance is placed in the temperature-controlled sample cell.

-

The sample is degassed to remove volatile impurities.

-

The system is brought to the desired temperature, and the pressure is allowed to equilibrate.

-

The vapor pressure is measured at a constant temperature.[11] This is repeated for at least two additional temperatures to establish the vapor pressure curve.[10]

-

Water Solubility (OECD Guideline 105 - Flask Method)

This property is fundamental to understanding the environmental distribution of a chemical.

-

Principle: The saturation mass concentration of the substance in water is determined at a constant temperature. The flask method is suitable for substances with solubilities above 10⁻² g/L.[1]

-

Apparatus: Glass flasks with stoppers, a constant temperature shaker or magnetic stirrer, a centrifuge, and an analytical instrument (e.g., HPLC, GC) to quantify the substance.

-

Procedure:

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a temperature slightly above the test temperature to facilitate saturation.

-

The solution is then equilibrated at the test temperature (e.g., 20°C) for at least 24 hours with continuous stirring.

-

The mixture is centrifuged to separate the undissolved substance.

-

The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method.[12]

-

n-Octanol/Water Partition Coefficient (log P) (OECD Guideline 107 - Shake Flask Method)

The log P value is a key indicator of a substance's lipophilicity and potential for bioaccumulation.

-

Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water. The method is suitable for log P values between -2 and 4.[4]

-

Apparatus: Centrifuge tubes with stoppers, a mechanical shaker, a centrifuge, and an analytical instrument to determine the concentration in both phases.

-

Procedure:

-

n-Octanol and water are mutually saturated before the experiment.

-

A specific volume of water-saturated n-octanol and n-octanol-saturated water are added to a centrifuge tube.

-

A stock solution of the test substance in n-octanol is added.

-

The tube is sealed and shaken until equilibrium is reached.

-

The phases are separated by centrifugation.

-

The concentration of the test substance in both the n-octanol and water phases is determined analytically.

-

The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]

-

Stability (OECD Guideline 113)

This screening test assesses the thermal stability and stability in air.

-

Principle: The stability is evaluated through an accelerated storage test or by thermal analysis methods (e.g., Thermogravimetric Analysis - TGA).[14]

-

Apparatus: For the accelerated storage test, a temperature-controlled oven is required. For TGA, a thermogravimetric analyzer is used.

-

Procedure (Accelerated Storage Test):

-

A sample of the test substance is stored at an elevated temperature (e.g., 54-55°C) for a defined period (e.g., 14 days).[5]

-

After the storage period, a key property of the substance (e.g., purity, melting point) is measured and compared to the initial value.

-

The substance is considered stable if the content of the original substance has not decreased by more than 5%.[5]

-

Mechanism of Action & Signaling Pathway

Dimpropyridaz functions as a pro-insecticide, meaning it is converted into its biologically active form within the target insect.[14][15] It is a member of the Pyridazine Pyrazolecarboxamides (PPCs) class of insecticides.[15]

The primary mode of action of Dimpropyridaz is the disruption of chordotonal organs, which are crucial mechanosensors in insects responsible for hearing, balance, and spatial orientation.[3] The active metabolite of Dimpropyridaz inhibits the firing of chordotonal organ neurons.[15] This action occurs at a site upstream of the Transient Receptor Potential Vanilloid (TRPV) channels.[3][15]

Unlike IRAC Group 9 and 29 insecticides, which cause hyperactivation of these neurons, the active form of Dimpropyridaz silences them and leads to a decrease in intracellular calcium levels.[15] This disruption of signal transduction results in the insect becoming uncoordinated, unable to feed, and ultimately leads to death.[3]

Caption: Dimpropyridaz's unique mode of action on insect chordotonal organs.

Experimental & Logical Workflows

Visualizing the workflows for experimental protocols and logical processes like metabolic activation can aid in understanding and replication.

Workflow for Log P Determination (OECD 107)

The following diagram illustrates the key steps in determining the n-octanol/water partition coefficient using the shake flask method.

Caption: Workflow for determining Log P via the shake flask method.

Metabolic Activation of Dimpropyridaz

Dimpropyridaz itself is a pro-insecticide. It requires metabolic activation within the insect to exert its toxic effect.

Caption: Conversion of Dimpropyridaz to its active form in insects.

References

- 1. oecd.org [oecd.org]

- 2. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 3. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 8. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. consilab.de [consilab.de]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

Dimpropyridaz's Novel Mode of Action: A Technical Deep Dive into the Silencing of Insect Chordotonal Organs

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the novel mode of action of dimpropyridaz, a pyridazine (B1198779) pyrazolecarboxamide insecticide. It focuses on its unique interaction with insect chordotonal organs, the specialized stretch receptors responsible for hearing, balance, and proprioception. This document synthesizes current research findings, presenting detailed signaling pathways, experimental methodologies, and quantitative data to elucidate how dimpropyridaz leads to a fatal disruption of sensory function in target pests.

Executive Summary

Dimpropyridaz represents a new class of insecticides (IRAC Group 36) that control piercing-sucking pests through a novel mechanism of action.[1][2] It functions as a proinsecticide, converted in vivo to its active secondary amide metabolite.[3][4] This active form potently inhibits the function of insect chordotonal organs by acting on an as-yet-undefined target site located upstream of the Transient Receptor Potential Vanilloid (TRPV) channels.[3][5] This action results in the silencing of chordotonal neurons and a decrease in intracellular calcium levels, a stark contrast to insecticides in IRAC Groups 9 and 29, which hyperactivate these neurons.[1][3] The TRPV-independent nature of this mechanism presents a valuable tool for resistance management.[3]

The Target: Insect Chordotonal Organs

Chordotonal organs are critical sensory structures in insects, functioning as internal stretch receptors that detect vibrations, gravity, and the relative position of body parts.[6][7] These organs are composed of sensory units called scolopidia.[8] Their proper function is essential for a range of behaviors vital for survival, including coordinated movement, feeding, and predator avoidance.[1] Disruption of these organs leads to a loss of coordination and ultimately, death.[1]

Mechanism of Action: A Unique Inhibition

Dimpropyridaz's mode of action is characterized by a unique inhibitory effect on chordotonal organs. Unlike other chordotonal organ-targeting insecticides that lead to overstimulation, dimpropyridaz effectively silences these sensory neurons.[1][3]

Bioactivation of Dimpropyridaz

Dimpropyridaz is a tertiary amide proinsecticide.[3] Within the target insect, it undergoes metabolic N-dealkylation to form a secondary amide metabolite, which is the active insecticidal compound.[3][4]

Figure 1: Bioactivation of Dimpropyridaz in Target Insects.

Silencing of Chordotonal Neurons

The active metabolite of dimpropyridaz acts on a novel, yet to be fully identified, molecular target located upstream of the TRPV channels in the chordotonal organ signaling pathway.[3] This interaction leads to the following key events:

-

Inhibition of Neuronal Firing: The active metabolite potently inhibits the firing of chordotonal neurons.[3][5]

-

Decreased Intracellular Calcium: Unlike insecticides that cause an influx of Ca2+, the active metabolite of dimpropyridaz leads to a decrease in intracellular calcium levels within the chordotonal neurons.[3][9]

This "silencing" of the chordotonal organs disrupts the insect's ability to sense sound, motion, and gravity, leading to the observed symptoms of uncoordination and inability to feed.[1]

Figure 2: Signaling Pathway of Dimpropyridaz's Action on Chordotonal Organs.

Quantitative Data

While specific EC50 and IC50 values for the active metabolite of dimpropyridaz on chordotonal organ function are not yet widely published in publicly available literature, the following table summarizes the key quantitative effects observed in research studies.

| Parameter | Observation | Insect Species | Source |

| Chordotonal Neuron Activity | Potent inhibition of firing | Drosophila melanogaster, Periplaneta americana | [3] |

| Intracellular Ca2+ Levels | Decrease | Drosophila melanogaster | [3] |

| Behavioral Effect | Impaired anti-gravitaxis | Drosophila melanogaster | [10] |

| Feeding Behavior | Cessation of feeding within hours | Various piercing-sucking pests | [1] |

Experimental Protocols

The following outlines the key experimental methodologies used to elucidate the mode of action of dimpropyridaz.

Electrophysiological Recording from Cockroach Cercal Chordotonal Organs

This ex vivo preparation allows for the direct measurement of the effect of compounds on the firing rate of chordotonal neurons.

Protocol:

-

Dissection: The sixth abdominal ganglion of an American cockroach (Periplaneta americana) is dissected. The lateral branch of nerve X, which exclusively innervates a single chordotonal organ, is isolated.[10]

-

Recording Setup: The isolated nerve is placed on recording electrodes in a saline bath.

-

Compound Application: The active metabolite of dimpropyridaz is perfused into the saline bath at various concentrations.

-

Data Acquisition: The spontaneous firing rate of the chordotonal neurons is recorded before and after the application of the compound.

-

Analysis: The change in firing frequency is quantified to determine the inhibitory effect of the compound.

Figure 3: Workflow for Electrophysiological Recording from Cockroach Chordotonal Organs.

Calcium Imaging in Drosophila Johnston's Organ

This technique allows for the visualization of changes in intracellular calcium concentrations in the chordotonal neurons of Johnston's organ, the auditory organ in the antennae of Drosophila melanogaster.

Protocol:

-

Fly Preparation: Genetically modified Drosophila expressing a genetically encoded calcium indicator (e.g., GCaMP) in their chordotonal neurons are used.

-

Imaging Setup: The fly is mounted on a microscope stage, and the antennae are positioned for imaging. A high-speed camera is used to capture fluorescence changes.

-

Stimulation: The chordotonal organs can be mechanically stimulated to elicit a baseline calcium response.

-

Compound Application: The active metabolite of dimpropyridaz is applied to the preparation.

-

Data Acquisition: Fluorescence intensity is measured before and after compound application.

-

Analysis: A decrease in fluorescence intensity indicates a reduction in intracellular calcium levels.[10]

Figure 4: Workflow for Calcium Imaging in Drosophila Johnston's Organ.

Conclusion and Future Directions

Dimpropyridaz presents a significant advancement in insecticide development with its novel mode of action targeting insect chordotonal organs in a unique, inhibitory manner. Its TRPV-independent mechanism offers a promising solution for managing resistance to existing insecticide classes. Future research should focus on the precise identification of the molecular target of the active dimpropyridaz metabolite. Elucidating this target will not only deepen our understanding of insect sensory physiology but also pave the way for the development of even more selective and effective insecticides. The detailed experimental protocols provided in this guide offer a foundation for further investigation into this new class of chordotonal organ modulators.

References

- 1. Discovery, research and development of axalion® active insecticide: dimpropyridaz† - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irac-online.org [irac-online.org]

- 3. The novel pyridazine pyrazolecarboxamide insecticide dimpropyridaz inhibits chordotonal organ function upstream of TRPV channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Novel Pyridazine Pyrazolecarboxamide Insecticide Dimpropyridaz Inhibits Chordotonal Organ Function Upstream of Trpv Channels. | Semantic Scholar [semanticscholar.org]

- 5. Dimpropyridaz: Mode of action and Synthesis method_Chemicalbook [chemicalbook.com]

- 6. neuroethology-lab.carleton.ca [neuroethology-lab.carleton.ca]

- 7. Chordotonal organ - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Anvisa approves toxicological evaluation of the insecticide dimpropyridaz - Revista Cultivar [revistacultivar.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of Dimpropyridaz by BASF

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimpropyridaz is a novel insecticide developed by BASF, representing a new class of chemistry, the Pyridazine (B1198779) pyrazolecarboxamides.[1][2] It is the first active ingredient to be classified by the Insecticide Resistance Action Committee (IRAC) in the new Group 36, which targets chordotonal organ modulators with an undefined target site.[3][4] Marketed under the brand names Axalion® and Efficon®, Dimpropyridaz offers a unique mode of action for the control of a broad spectrum of piercing and sucking insect pests, including those that have developed resistance to existing insecticide classes.[1][5] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key technical data related to Dimpropyridaz.

Discovery and Development

The journey to the discovery of Dimpropyridaz at BASF involved the synthesis and screening of thousands of compound analogs.[2][5] This extensive research program led to the identification of the novel pyridazine pyrazolecarboxamide chemical class. The first global registration for Dimpropyridaz was submitted in Australia and Korea, with subsequent submissions planned for other major agricultural markets.[5] The first commercial sales of a Dimpropyridaz-based product, Efficon®, began in Australia in 2023.[1]

Key Milestones in the Development of Dimpropyridaz:

-

Initial Discovery Phase: Synthesis and screening of a large library of pyrazolecarboxamide analogs.

-

Lead Optimization: Identification and refinement of the pyridazine pyrazolecarboxamide chemotype for improved efficacy and safety.

-

IRAC Classification: Designation as the first and sole representative of the new MoA Group 36.[3][4]

-

Global Registration: Submission of regulatory dossiers in key agricultural markets worldwide.[5]

-

Commercial Launch: Introduction of Axalion® and Efficon® branded products.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Dimpropyridaz is presented in the table below.

| Property | Value | Reference |

| Chemical Name | N-Ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide | |

| CAS Number | 1403615-77-9 | |

| Molecular Formula | C18H27N5O | |

| Molecular Weight | 329.44 g/mol | |

| Formulation | Soluble Concentrate (SL) | [3] |

| Solubility in Water | Information not available | |

| Vapor Pressure | Information not available | |

| LogP (Octanol-Water Partition Coefficient) | Information not available |

Mechanism of Action

Dimpropyridaz possesses a novel mode of action that disrupts the function of chordotonal organs in insects.[3][4] These specialized mechanoreceptors are vital for an insect's sense of hearing, balance, and spatial orientation.[3]

Signaling Pathway of Dimpropyridaz's Mode of Action:

References

- 1. BASF Launches New Insecticide Efficon With Axalion Active Introduced Under IRAC Group 36 [global-agriculture.com]

- 2. Discovery, research and development of axalion® active insecticide: dimpropyridaz† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crop-protection.basf.in [crop-protection.basf.in]

- 4. m.youtube.com [m.youtube.com]

- 5. Discovery, research and development of axalion® active insecticide: dimpropyridaz† - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Target of Dimpropyridaz Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimpropyridaz is a novel insecticide belonging to the pyridazine (B1198779) pyrazolecarboxamide class, developed for the control of piercing-sucking insect pests.[1][2][3] It functions as a proinsecticide, undergoing metabolic activation within the target insect to form its biologically active metabolites.[4][5][6] These active compounds modulate the function of insect chordotonal organs, which are critical mechanosensors for hearing, balance, and proprioception.[4][7] The unique mode of action of Dimpropyridaz, targeting a site upstream of the Transient Receptor Potential Vanilloid (TRPV) channels, presents a promising tool for insecticide resistance management.[1][4] This technical guide provides an in-depth overview of the current understanding of the molecular target identification of Dimpropyridaz's active metabolites, including metabolic pathways, physiological effects, and detailed experimental protocols for target deconvolution.

Data Presentation: Activity of Dimpropyridaz and its Metabolites

While specific quantitative data such as binding affinities (Ki) or half-maximal inhibitory concentrations (IC50) for the direct molecular target remain undisclosed in publicly available literature, the biological activity of Dimpropyridaz and its metabolites has been characterized through various studies. The following tables summarize the available information on the metabolism and activity of these compounds.

Table 1: Metabolism of Dimpropyridaz

| Compound | Structure | Role | Metabolic Transformation |

| Dimpropyridaz | N-Ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide | Proinsecticide | Undergoes N-de-ethylation in insects to form the primary active metabolite.[4][6] |

| N-de-ethylated Dimpropyridaz | 5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide | Primary Active Metabolite | Can be further hydroxylated at the iso-propyl fragment to form a major metabolite.[6] |

| Hydroxylated N-de-ethylated Dimpropyridaz | 5-methyl-1-(3-hydroxy-3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide | Major Active Metabolite | A key metabolite responsible for the insecticidal effect.[6] |

Table 2: Biological Activity of Dimpropyridaz Active Metabolites

| Active Metabolite(s) | Target Organ | Physiological Effect | Molecular Effect |

| N-de-ethylated and Hydroxylated N-de-ethylated Dimpropyridaz | Insect Chordotonal Organs | Inhibition of neuronal firing, leading to uncoordinated movement, inability to feed, and eventual death.[4][7] | Silencing of chordotonal neurons and a decrease in intracellular Ca2+ levels.[1][4] |

Signaling Pathway and Experimental Workflows

To visually represent the processes involved in the action and study of Dimpropyridaz, the following diagrams have been generated using Graphviz (DOT language).

Experimental Protocols

The precise molecular target of Dimpropyridaz's active metabolites is yet to be publicly defined. The following protocols describe established methodologies that are broadly applicable for the identification of such unknown protein targets of small molecules in a relevant biological context.

Synthesis of an Affinity Probe from the Active Metabolite

Objective: To chemically modify the active metabolite to create a probe that can be immobilized for affinity purification while retaining its biological activity.

Methodology:

-

Selection of Attachment Point: Analyze the structure of the N-de-ethylated or hydroxylated N-de-ethylated Dimpropyridaz to identify a position for linker attachment that is least likely to interfere with its binding to the target protein. A position distal to the core pharmacophore is generally preferred.

-

Linker Synthesis: Synthesize a linker arm of appropriate length (e.g., a polyethylene (B3416737) glycol or alkyl chain) with reactive groups at both ends. One end will be designed to react with the chosen position on the active metabolite, and the other end will have a functional group (e.g., a terminal alkyne or azide (B81097) for click chemistry, or a carboxylic acid for amide coupling) for immobilization onto a solid support.

-

Probe Conjugation: React the synthesized linker with the active metabolite under controlled conditions to form the affinity probe.

-

Purification and Characterization: Purify the resulting probe using techniques such as High-Performance Liquid Chromatography (HPLC). Confirm the structure and purity of the probe using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Activity Confirmation: It is crucial to perform a biological assay (e.g., an in-vitro assay measuring the silencing of chordotonal neurons) to confirm that the synthesized probe retains its biological activity.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

Objective: To isolate and identify proteins from insect chordotonal organ tissue that specifically bind to the active metabolite probe.

Methodology:

-

Preparation of Affinity Matrix: Covalently attach the synthesized affinity probe to a solid support (e.g., agarose (B213101) or magnetic beads) via the linker's terminal functional group.

-

Protein Extraction: Dissect and homogenize chordotonal organs or relevant neuronal tissue from the target insect species in a suitable lysis buffer containing protease inhibitors to extract the native proteins.

-

Affinity Purification:

-

Incubate the protein extract with the affinity matrix to allow the target protein(s) to bind to the immobilized probe.

-

Wash the matrix extensively with buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins. This can be achieved by:

-

Competitive Elution: Using a high concentration of the free, unmodified active metabolite to displace the target protein from the probe.

-

Non-specific Elution: Using a denaturing solution (e.g., SDS-PAGE sample buffer) or changing the pH or ionic strength.

-

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

-

Excise the protein bands of interest and perform in-gel digestion with a protease (e.g., trypsin).

-

Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Identify the proteins by searching the peptide fragmentation data against a protein database of the target insect species.

-

Target Validation

Objective: To confirm that the identified protein(s) are the true molecular targets of Dimpropyridaz's active metabolites.

Methodology:

-

Recombinant Protein Expression and Binding Assays:

-

Clone and express the candidate target protein(s) in a suitable expression system (e.g., bacterial or insect cells).

-

Perform in-vitro binding assays (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST)) to quantify the binding affinity between the purified recombinant protein and the active metabolites.

-

-

RNA Interference (RNAi) or CRISPR-Cas9 Mediated Knockdown/Knockout:

-

Use RNAi or CRISPR-Cas9 to knockdown or knockout the expression of the candidate target gene in the target insect or a model organism (e.g., Drosophila melanogaster).

-

Perform bioassays to determine if the knockdown/knockout insects exhibit reduced sensitivity to Dimpropyridaz, which would indicate that the protein is essential for the insecticide's mode of action.

-

-

Electrophysiological Studies:

-

Perform electrophysiological recordings from the chordotonal organs of insects with reduced expression of the candidate target protein.

-

Assess whether the silencing effect of the active metabolites on neuronal firing is diminished in these insects.

-

Conclusion

Dimpropyridaz represents a significant advancement in insecticide development due to its novel mode of action targeting insect chordotonal organs. While the precise molecular target of its active metabolites is yet to be fully elucidated, the current understanding of its metabolic activation and physiological effects provides a strong foundation for ongoing research. The experimental protocols outlined in this guide, based on established methodologies in chemical biology and proteomics, offer a robust framework for the definitive identification and validation of this novel insecticide target. The successful identification of this target will not only deepen our understanding of insect physiology but also pave the way for the rational design of next-generation insecticides with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery, research and development of axalion® active insecticide: dimpropyridaz† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery, research and development of axalion® active insecticide: dimpropyridaz† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel pyridazine pyrazolecarboxamide insecticide dimpropyridaz inhibits chordotonal organ function upstream of TRPV channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimpropyridaz [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. apvma.gov.au [apvma.gov.au]

Metabolic Activation of Dimpropyridaz Proinsecticide in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimpropyridaz, a novel insecticide from the pyridazine (B1198779) pyrazolecarboxamide class, represents a significant advancement in the control of piercing-sucking insect pests.[1][2][3] Operating as a proinsecticide, Dimpropyridaz requires metabolic activation within the target insect to exert its insecticidal effects. This technical guide provides a comprehensive overview of the metabolic activation of Dimpropyridaz, detailing the enzymatic processes, the resulting active metabolites, and the subsequent mode of action on the insect's nervous system. The guide includes a summary of available quantitative data, detailed experimental protocols for studying its metabolism, and visual diagrams of the key pathways and workflows to facilitate a deeper understanding for research and development professionals.

Introduction

Dimpropyridaz is a potent insecticide developed by BASF for the control of a wide range of sucking pests, including aphids and whiteflies.[1][3] It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 36 insecticide, acting as a chordotonal organ modulator with an undefined target site.[1] A key feature of Dimpropyridaz is its nature as a proinsecticide, meaning it is converted into its active form after entering the insect's body.[3][4] This bioactivation is a critical step in its efficacy and presents a unique mechanism for selective toxicity. Understanding the metabolic pathways involved in this activation is crucial for optimizing its use, managing resistance, and developing new insecticidal compounds.

Metabolic Activation Pathway

The metabolic activation of Dimpropyridaz primarily occurs in the target insect through a two-step enzymatic process involving N-dealkylation and hydroxylation. Dimpropyridaz, a tertiary amide, is converted into a more active secondary amide metabolite.[3]

The proposed metabolic pathway in the green peach aphid (Myzus persicae) involves the following key transformations[4][5]:

-

N-de-ethylation: The ethyl group attached to the amide nitrogen is removed. This is a crucial step in the bioactivation process.

-

Hydroxylation: A hydroxyl group is added to the iso-propyl fragment of the molecule.

These two reactions can occur in either order, both leading to the formation of the same major, active metabolite.[4][5] This major metabolite is responsible for the insecticidal activity of Dimpropyridaz.

Enzymes Involved

The specific enzymes responsible for the N-de-ethylation and hydroxylation of Dimpropyridaz in insects have not been fully elucidated in publicly available literature. However, based on the nature of these reactions, cytochrome P450 monooxygenases (P450s) are strongly implicated. P450s are a large family of enzymes known to be involved in the metabolism of xenobiotics, including insecticides.[6] These enzymes typically require NADPH as a cofactor for their catalytic activity.[6][7]

While some studies have identified specific P450s (e.g., CYP402C18 in Bemisia tabaci) involved in the detoxification of Dimpropyridaz, their role in the initial activation step is yet to be definitively confirmed.[6] It is plausible that different P450 isozymes are responsible for the bioactivation and detoxification pathways.

Quantitative Data

Publicly available quantitative data on the metabolism of Dimpropyridaz is limited. However, studies on the green peach aphid have provided a qualitative understanding of the metabolite distribution.

Table 1: Metabolite Distribution of Dimpropyridaz in Green Peach Aphid

| Metabolite | Relative Abundance | Note |

| Major Metabolite (N-de-ethylated and hydroxylated Dimpropyridaz) | > 90% of total determined metabolites | The primary active form of the insecticide.[4] |

| N-de-ethylated Dimpropyridaz | Minor Metabolite | An intermediate in the metabolic pathway.[4] |

| Hydroxylated Dimpropyridaz | Minor Metabolite | An intermediate in the metabolic pathway.[4] |

Note: This data is based on a qualitative statement from existing research and is not derived from a detailed quantitative analysis table.

Experimental Protocols

Detailed experimental protocols for the study of Dimpropyridaz metabolism are not widely published. The following are representative protocols based on standard methodologies for insecticide metabolism studies, which can be adapted for Dimpropyridaz.

In Vitro Metabolism of Dimpropyridaz using Insect Microsomes

This protocol describes a typical procedure to study the metabolism of Dimpropyridaz using microsomes extracted from a target insect species.

Objective: To determine the in vitro metabolic fate of Dimpropyridaz when incubated with insect microsomes and to identify the role of NADPH-dependent enzymes (like P450s).

Materials:

-

Dimpropyridaz analytical standard

-

Target insects (e.g., green peach aphids)

-

Homogenization buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA, 1 mM DTT, and 20% glycerol)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

-

Acetonitrile (LC-MS grade)

-

Ultrapure water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Centrifuge, ultracentrifuge

-

Homogenizer (e.g., Potter-Elvehjem)

-

Incubator/shaking water bath

-

LC-MS/MS system

Procedure:

-

Microsome Preparation:

-

Homogenize a known weight of insects in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in a known volume of homogenization buffer and determine the protein concentration (e.g., using the Bradford assay). Store at -80°C until use.

-

-

Metabolism Assay:

-

Prepare incubation mixtures in microcentrifuge tubes. Each reaction should contain:

-

Insect microsomes (final protein concentration of ~1 mg/mL)

-

Phosphate buffer (pH 7.4)

-

Dimpropyridaz (at a final concentration of, for example, 10 µM)

-

-

Prepare two sets of reactions: one with an NADPH regenerating system and one without (as a control).

-

Pre-incubate the mixtures at a relevant temperature (e.g., 27°C) for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Analysis:

-

Vortex the terminated reaction mixtures and centrifuge at high speed to pellet the protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Analyze the samples for the disappearance of the parent Dimpropyridaz and the formation of metabolites.

-

LC-MS/MS Analysis of Dimpropyridaz and its Metabolites

This protocol outlines a general approach for the quantitative analysis of Dimpropyridaz and its metabolites.

Objective: To separate, identify, and quantify Dimpropyridaz and its N-de-ethylated and hydroxylated metabolites.

Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A suitable gradient to separate the parent compound and its more polar metabolites (e.g., start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions need to be optimized for Dimpropyridaz and its expected metabolites.

Table 2: Example LC-MS/MS Parameters (Hypothetical)

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Dimpropyridaz | [M+H]+ | [Fragment 1]+ | [Fragment 2]+ | Optimized Value |

| N-de-ethylated Dimpropyridaz | [M+H]+ | [Fragment 1]+ | [Fragment 2]+ | Optimized Value |

| Hydroxylated Dimpropyridaz | [M+H]+ | [Fragment 1]+ | [Fragment 2]+ | Optimized Value |

| N-de-ethylated, Hydroxylated Dimpropyridaz | [M+H]+ | [Fragment 1]+ | [Fragment 2]+ | Optimized Value |

Note: The specific m/z values and collision energies must be determined experimentally.

Visualizations

Metabolic Activation Pathway of Dimpropyridaz

Caption: Metabolic activation of Dimpropyridaz in insects.

Experimental Workflow for In Vitro Metabolism Study

References

- 1. Discovery, research and development of axalion® active insecticide: dimpropyridaz† - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, research and development of axalion® active insecticide: dimpropyridaz† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel pyridazine pyrazolecarboxamide insecticide dimpropyridaz inhibits chordotonal organ function upstream of TRPV channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular characterization of an NADPH cytochrome P450 reductase from Bemisia tabaci Q: Potential involvement in susceptibility to imidacloprid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NADPH-dependent disulphide reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Dimpropyridaz Analytical Reference Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Dimpropyridaz, a novel insecticide. The document details the synthetic pathway for preparing high-purity Dimpropyridaz analytical reference standards, including step-by-step experimental protocols for the key intermediates and the final product. Physicochemical properties and analytical characterization data, essential for quality control and regulatory purposes, are presented in structured tables. Furthermore, this guide includes mandatory visualizations of the synthetic route and analytical workflow, generated using the DOT language, to facilitate a clear understanding of the processes involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and analysis of this important agricultural chemical.

Introduction

Dimpropyridaz, chemically known as N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide, is a recently developed insecticide demonstrating a novel mode of action.[1][2] It is effective against a range of sucking insect pests.[3] The synthesis of high-purity analytical reference standards is crucial for accurate quantification, metabolism studies, and ensuring the quality and safety of formulated products. This guide outlines a robust and reproducible synthetic route to Dimpropyridaz.

Synthetic Pathway

The synthesis of Dimpropyridaz is achieved through a multi-step process, commencing with the formation of a pyrazole (B372694) intermediate followed by an amide coupling reaction. The overall synthetic scheme is depicted below.

Caption: Synthetic pathway for Dimpropyridaz.

Experimental Protocols

Synthesis of 1-(1,2-dimethylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid

The synthesis of the key pyrazole carboxylic acid intermediate involves a multi-step, one-pot reaction followed by saponification.

Step 1: Formation of Ethyl 1-(1,2-dimethylpropyl)-5-methyl-1H-pyrazole-4-carboxylate

A detailed experimental protocol for this step is not publicly available in the searched literature. However, a general procedure for the synthesis of similar pyrazole-4-carboxylic acid esters involves the reaction of a hydrazine with a β-ketoester.[4] In this case, 3-methyl-2-butanone is first converted to its hydrazone, which then reacts with ethyl 2-acetyl-3-ethoxyacrylate.[4]

Step 2: Saponification to 1-(1,2-dimethylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid

The ester from the previous step is hydrolyzed to the corresponding carboxylic acid. A general procedure is as follows:

-

Dissolve the crude ethyl 1-(1,2-dimethylpropyl)-5-methyl-1H-pyrazole-4-carboxylate in a suitable solvent such as ethanol.

-

Add an aqueous solution of a base, for example, sodium hydroxide (B78521) (2-3 equivalents).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 1-(1,2-dimethylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

Synthesis of N-Ethyl-4-pyridazin-amine

Detailed experimental procedures for the synthesis of N-ethyl-4-pyridazin-amine are described in patent literature.[5] The process generally involves the reaction of a dihalopyridazine with ethylamine (B1201723) followed by a dehalogenation step.

Synthesis of Dimpropyridaz

The final step is the amide coupling of the pyrazole carboxylic acid with N-ethyl-4-pyridazin-amine.

-

To a stirred solution of 1-(1,2-dimethylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid in an inert solvent (e.g., dichloromethane (B109758) or toluene), add a chlorinating agent such as thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the formation of the acid chloride is complete (monitored by IR spectroscopy, observing the disappearance of the broad O-H stretch and the appearance of the sharp C=O stretch of the acid chloride).

-

In a separate flask, dissolve N-ethyl-4-pyridazin-amine and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 2-3 equivalents) in an inert solvent.

-

Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford Dimpropyridaz as a solid.

Physicochemical and Analytical Data

The following tables summarize the key physicochemical and analytical data for Dimpropyridaz.

Table 1: Physicochemical Properties of Dimpropyridaz

| Property | Value | Reference |

| IUPAC Name | N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide | [6] |

| CAS Number | 1403615-77-9 | [6] |

| Molecular Formula | C₁₆H₂₃N₅O | [6] |

| Molecular Weight | 301.39 g/mol | [6] |

| Appearance | Light beige powder | |

| Melting Point | 88 °C | |

| Water Solubility | 34.6 g/L | |

| Log P (octanol/water) | 1.1 (at pH 5.8) |

Table 2: Analytical Data for Dimpropyridaz

| Analytical Technique | Parameters and Results |

| ¹H NMR | Specific chemical shifts and coupling constants would be determined on the synthesized standard. |

| ¹³C NMR | Specific chemical shifts would be determined on the synthesized standard. |

| HPLC-UV | Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: Gradient or isocratic elution with a mixture of acetonitrile (B52724) and water.[7] Flow Rate: 1.0 mL/min.[7] Detection: UV at a suitable wavelength (e.g., 254 nm).[7] Retention Time: To be determined based on the specific method. |

| Mass Spectrometry (MS) | Ionization Mode: Electrospray Ionization (ESI), positive mode. Precursor Ion [M+H]⁺: m/z 302.1975. Key Fragment Ions: Fragmentation would likely involve cleavage of the amide bond and fragmentation of the alkyl chain and heterocyclic rings. Specific fragmentation patterns need to be determined experimentally.[8][9] |

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and quality control of a synthesized Dimpropyridaz reference standard.

Caption: Workflow for the analysis of Dimpropyridaz.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of Dimpropyridaz analytical reference standards. The outlined synthetic route, coupled with the provided analytical methodologies, will enable researchers and scientists to produce and verify high-purity material essential for research, development, and quality control in the agrochemical industry. The included visualizations offer a clear and concise summary of the key processes. While general procedures are provided based on available literature, optimization of specific reaction conditions may be necessary to achieve desired yields and purity.

References

- 1. Dimpropyridaz | 1403615-77-9 | Benchchem [benchchem.com]

- 2. BASF SUBMITS REGULATORY DOSSIERS FOR (DIMPROPYRIDAZ INSECTICIDES) UNDER THE BRAND NAME AXALION – News & Updates [chemrobotics.in]

- 3. Discovery, research and development of axalion® active insecticide: dimpropyridaz† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dimpropyridaz: Mode of action and Synthesis method_Chemicalbook [chemicalbook.com]

- 5. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]

- 6. Dimpropyridaz [sitem.herts.ac.uk]

- 7. xisdxjxsu.asia [xisdxjxsu.asia]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Structural Activity Relationship of Pyridazine Pyrazole Carboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hybridization of pyridazine (B1198779) and pyrazole (B372694) rings into a single carboxamide scaffold has emerged as a promising strategy in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of pyridazine pyrazole carboxamides, focusing on their anticancer, anti-inflammatory, and antifungal properties. The unique physicochemical properties of the pyridazine ring, such as its weak basicity and high dipole moment, combined with the versatile and biologically active pyrazole moiety, contribute to the diverse pharmacological profiles of these compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Kinase Signaling Pathways

Pyridazine pyrazole carboxamides have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and proliferation.

c-Met Kinase Inhibition

The c-Met signaling pathway, when aberrantly activated, plays a critical role in tumor development, invasion, and metastasis. Several pyridazine pyrazole carboxamides have been investigated as c-Met inhibitors.

Quantitative Data: c-Met Inhibition

| Compound ID | Modification | c-Met IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| 10 | Pyridazin-3-one with morpholino-pyrimidine | Good activity | Hs746T | Good activity | |

| 12a | Pyridazin-3-one with morpholino-pyrimidine | Excellent activity | Hs746T | Excellent activity | |

| 14a | Pyridazin-3-one with morpholino-pyrimidine | Excellent activity | Hs746T | Excellent activity | |

| Volitinib | Triazolopyrazine with 1-methyl-1H-pyrazol-4-yl | Potent | Human glioma xenograft | Good antitumor activity |

Structural Activity Relationship (SAR) for c-Met Inhibition:

-

The pyridazin-3-one core substituted with a morpholino-pyrimidine moiety appears to be a key pharmacophore for potent c-Met inhibition.

-

Specific substitutions on the pyrimidine (B1678525) and pyridazinone rings, as seen in compounds 10 , 12a , and 14a , are crucial for achieving excellent enzymatic and cell-based activities.

-

The fusion of a pyrazole moiety within a larger heterocyclic system, such as the triazolopyrazine core in Volitinib, can lead to highly potent and selective c-Met inhibitors.

Signaling Pathway: c-Met

Caption: The c-Met signaling pathway and the inhibitory action of pyridazine pyrazole carboxamides.

JNK1 Inhibition

The c-Jun N-terminal kinases (JNKs) are involved in various cellular processes, and their persistent activation is linked to cancer development. JNK1, in particular, has been identified as a therapeutic target in several cancers.

Quantitative Data: JNK Inhibition

| Compound ID | Modification | JNK3 IC50 (µM) | p38 IC50 (µM) | Reference |

| 1 | 4-(Pyrazol-3-yl)-pyrimidine | 0.63 | >20 | |

| 12 | 4-(Pyrazol-3-yl)-pyridine | 0.160 | >20 | |

| 13 | 5-Chloro-4-(pyrazol-3-yl)-pyridine | 0.080 | >20 |

Structural Activity Relationship (SAR) for JNK Inhibition:

-

Replacement of a pyrimidine core with a pyridine (B92270) core can lead to increased potency against JNK3.

-

Introduction of a chlorine atom at the 5-position of the pyridine ring can double the inhibitory activity.

-

N-alkylation of the pyrazole nitrogen can sometimes lead to a slight decrease in potency.

Signaling Pathway: JNK1

Caption: The JNK1 signaling pathway and its inhibition by pyridazine pyrazole carboxamides.

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general framework for assessing the inhibitory activity of pyridazine pyrazole carboxamides against a target kinase.

Materials:

-

Pyridazine pyrazole carboxamide compounds

-

Target kinase and its specific substrate

-

Kinase buffer

-

ATP

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

96- or 384-well plates

-

Luminescence-capable plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a multi-well plate, add the kinase, substrate, and kinase buffer. Then, add the diluted test compounds. Include positive (no inhibitor) and negative (no kinase) controls.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at the optimal temperature for the specific kinase for a defined period (e.g., 60 minutes).

-

ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.

Anti-inflammatory Activity: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles.

Quantitative Data: COX-2 Inhibition

| Compound ID | Modification | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (SI) | Reference | |---|---|---|---|---| | 3g | Pyridazinone derivative | 43.84 | 504.6 | 11.51 | | | 6a | Pyridazinthione derivative | 53.01 | - | - | | | 6b | Pyridazine derivative | 180 | >1000 | 6.33 | | | 4c | Pyridazine derivative | 260 | >1000 | >3.85 | | | 9a | Pyridazine derivative | 15.50 | 330 | 21.29 | | | 16b | Pyridazine derivative | 16.90 | 315 | 18.63 | | | 5f | Pyrazolone-pyridazine hybrid | 1500 | >10000 | 9.56 | | | 6f | Aminopyrazole-pyridazine hybrid | 1150 | >10000 | 8.31 | | | Celecoxib | (Reference) | 350 | 2200 | 6.28 | | | Celecoxib | (Reference) | 73.53 | 866.4 | 11.78 | | | Indomethacin | (Reference) | 739.2 | 442.8 | 0.60 | |

Structural Activity Relationship (SAR) for COX-2 Inhibition:

-

The presence of a pyridazinone or pyridazinthione core is beneficial for potent COX-2 inhibitory activity.

-

Specific substitutions on the pyridazine ring are critical for both potency and selectivity. For instance, compound 3g with a specific substitution pattern showed excellent potency and a high selectivity index.

-

The nature of the substituent on the phenyl ring attached to the pyridazine moiety influences activity, with electron-donating or withdrawing groups impacting potency.

-

For pyrazole-pyridazine hybrids, compounds with a pyrazolone (B3327878) skeleton generally show more potent COX-2 inhibitory activity than those with an aminopyrazole scaffold.

-

The presence of trimethoxy groups on the benzylidene ring of pyrazole-pyridazine hybrids, as in compounds 5f and 6f , significantly enhances COX-2 inhibitory action.

Experimental Workflow: In Vitro COX-2 Inhibition Assay

Caption: A generalized workflow for an in vitro COX-2 inhibition assay.

Antifungal Activity

Pyridazine pyrazole carboxamides have also been identified as potent antifungal agents, often targeting succinate (B1194679) dehydrogenase (SDH) in the fungal respiratory chain.

Quantitative Data: Antifungal Activity

| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |

| 7ai | Rhizoctonia solani | 0.37 | |

| 7ai | Alternaria porri | 2.24 | |

| 7ai | Marssonina coronaria | 3.21 | |

| 11ea | Rhizoctonia cerealis | 0.93 | |

| 9ac | Rhizoctonia cerealis | 1.1 - 4.9 | |

| 9bf | Rhizoctonia cerealis | 1.1 - 4.9 | |

| 9cb | Rhizoctonia cerealis | 1.1 - 4.9 | |

| 9cd | Sclerotinia sclerotiorum | 0.8 | |

| Carbendazol | (Reference) | ~1.00 | |

| Thifluzamide | (Reference) | 23.09 |

Structural Activity Relationship (SAR) for Antifungal Activity:

-

The presence of a difluoromethyl group on the pyrazole ring and a meta-substituted benzene (B151609) in the carboxamide portion significantly increases antifungal activity against R. cerealis.

-

For isoxazolol pyrazole carboxylates, substituting the methyl group at the C-3 position of the pyrazole ring with a trifluoromethyl group can significantly weaken antifungal activity.

-

In pyrazole-thiazole carboxamides, specific substitutions on both the pyrazole and thiazole (B1198619) rings are crucial for potent activity against various fungal strains.

Experimental Protocol: Antifungal Susceptibility Testing (Mycelium Growth Inhibition Method)

This protocol describes a common method for evaluating the in vitro antifungal activity of test compounds.

Materials:

-

Pyridazine pyrazole carboxamide compounds

-

Fungal strains

-

Potato Dextrose Agar (PDA) medium

-

Sterile petri dishes

-

Solvent (e.g., acetone (B3395972) or DMSO)

-

Positive control (commercial fungicide)

-

Negative control (solvent)

Procedure:

-

Compound Preparation: Dissolve the test compounds in a suitable solvent to prepare stock solutions.

-

Medium Preparation: Prepare PDA medium and autoclave. While the medium is still molten, add the test compounds at various concentrations.

-

Plating: Pour the amended PDA into sterile petri dishes and allow to solidify.

-

Inoculation: Place a mycelial plug from a fresh culture of the test fungus in the center of each plate.

-

Incubation: Incubate the plates at an appropriate temperature for the specific fungus until the mycelial growth in the negative control plate reaches the edge of the dish.

-

Data Acquisition: Measure the diameter of the fungal colony in each plate.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each compound concentration compared to the negative control. Determine the EC50 value, which is the concentration of the compound that inhibits 50% of mycelial growth.

Conclusion

This technical guide has provided a comprehensive overview of the structural activity relationships of pyridazine pyrazole carboxamides, highlighting their significant potential in the development of novel therapeutics. The modular nature of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of activity and selectivity against various biological targets, including kinases, cyclooxygenases, and fungal enzymes. The quantitative data, experimental protocols, and signaling pathway diagrams presented herein serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and optimization of new pyridazine pyrazole carboxamide-based drug candidates. Further exploration of this chemical space is warranted to fully unlock its therapeutic potential.

The Environmental Fate and Degradation of Dimpropyridaz: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimpropyridaz is a novel insecticide belonging to the pyrazolecarboxamide class, developed for the control of a broad spectrum of sucking insect pests. As a pro-insecticide, it is metabolized within the target insect to its biologically active form. Understanding the environmental fate and degradation of this active ingredient is paramount for assessing its environmental risk profile and ensuring its sustainable use in agriculture. This technical guide provides an in-depth overview of the environmental degradation of Dimpropyridaz in soil and aquatic systems, detailing its degradation pathways, dissipation rates, and the methodologies used in these assessments.

Physicochemical Properties

A summary of the key physicochemical properties of Dimpropyridaz is presented in Table 1. These properties influence its behavior and distribution in the environment.

Table 1: Physicochemical Properties of Dimpropyridaz

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₃N₅O | [1] |

| Molecular Mass | 301.39 g/mol | [1] |

| Water Solubility | 34.6 g/L (pH not specified) | |

| Vapor Pressure | 8.7 x 10⁻⁶ Pa at 20°C | |

| Log P (octanol-water) | 1.1 at 20°C (pH 5.8) |

Environmental Fate and Degradation

The environmental degradation of Dimpropyridaz has been investigated across various environmental compartments, including soil and aquatic systems, through laboratory and field studies.

Abiotic Degradation

Hydrolysis: Dimpropyridaz is stable to hydrolysis in acidic and neutral aqueous solutions. At 25°C, it is stable at pH 4, 5, and 7. However, it undergoes hydrolysis under alkaline conditions, with a calculated half-life (DT50) of 185 days at pH 9.

Aqueous Photolysis: In aqueous environments, Dimpropyridaz is susceptible to degradation by sunlight. The photolytic half-life (DT50) in water under continuous irradiation is 47 days.

Biotic Degradation in Soil

Aerobic Soil Metabolism: Under aerobic conditions in soil, Dimpropyridaz degrades at a moderate pace. The degradation proceeds through the formation of several key metabolites. The initial degradation steps involve hydroxylation at the pyridazine (B1198779) moiety to form metabolite M550I001, and to a lesser extent, hydroxylation at the pentyl moiety to form M550I004. M550I001 is the more significant of these initial metabolites.

Further degradation of M550I001 and M550I004 leads to the formation of M550I005, where both moieties are hydroxylated. An alternative pathway for M550I001 is its degradation to M550I007, which contains a carboxylic acid function. The degradation of these metabolites continues, with M550I009 being another identified metabolite.

The dissipation half-lives (DT50) for Dimpropyridaz and its major soil metabolites are summarized in Table 2.

Table 2: Aerobic Soil Metabolism DT50 Values for Dimpropyridaz and its Metabolites

| Compound | DT50 (days) |

| Dimpropyridaz | 27 - 199 (geomean 64) |

| M550I001 | 27 - 199 (geomean 64) |

| M550I004 | 27 - 199 (geomean 64) |

| M550I005 | 27 - 199 (geomean 64) |

| M550I007 | 16 - 75 (geomean 28) |

| M550I009 | 88 - 990 (geomean 285) |

Terrestrial Field Dissipation: While specific field dissipation data for Dimpropyridaz was not available in the public domain, such studies are crucial for understanding its persistence under real-world agricultural conditions. These studies typically confirm the degradation patterns observed in the laboratory and account for additional dissipation routes such as leaching, runoff, and plant uptake.

Biotic Degradation in Aquatic Systems